1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a compound that has been studied for its potential applications in various fields of chemistry and biology. Its structure is characterized by the presence of a benzimidazole ring attached to a piperidine moiety through an ethyl linker. This structure is a key scaffold in many pharmacologically active compounds, although our focus will exclude drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization of (2-aminophenyl)thioureas with mercury(II) oxide, leading to 2-aminobenzimidazole intermediates. These intermediates are then monoalkylated on the endo-nitrogen atom. The piperidine nitrogen atom is deprotected with aqueous hydrobromic acid, followed by alkylation, reductive amination, or oxirane ring-opening reactions to obtain the title compounds (Janssens et al., 1985).
Molecular Structure Analysis
Crystal and molecular structure determinations, including X-ray diffractometry, have been conducted on benzimidazo[1,2-a]quinoline derivatives, including those substituted with piperidine. These molecules are essentially planar, with weak intermolecular hydrogen bonds and π–π aromatic interactions contributing to their solid-state assembly (Perin et al., 2011).
Chemical Reactions and Properties
Various chemical reactions involving 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amines have been explored, including their use as intermediates in the synthesis of potential antibacterial agents against both Gram-positive and Gram-negative bacteria (He et al., 2003).
Physical Properties Analysis
The synthesis and physical properties of similar compounds have been documented, focusing on their crystal structure, conformation, and interactions within the crystal lattice. For example, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine exhibits a chair conformation for the piperidin ring, indicating stability and a predictable behavior in solid form (Yıldırım et al., 2006).
Chemical Properties Analysis
The compound's chemical properties, including reactivity and potential as a precursor for further chemical modifications, have been a subject of study. Its role as an intermediate in synthesizing novel aminated benzimidazo[1,2-a]quinolines suggests its versatility in creating fluorescent probes for DNA detection, indicating a broad range of chemical functionality (Perin et al., 2011).
Scientific Research Applications
Fluorescent Probes for DNA Detection
1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine derivatives have been explored as potential fluorescent probes for DNA detection. Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, showed enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011).
Antiproliferative Activity
Research into 2-arylidenaminobenzimidazole derivatives, which are related to 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine, revealed their potential in vitro antiproliferative activity against various human cancer cell lines, indicating their usefulness in cancer research (Nowicka et al., 2015).
Pharmacologically Active Compounds
In the quest for new pharmacologically active compounds, studies involving 2-dialkylaminobenzimidazoles, including those with piperidine substitution, have identified compounds with potential antiarrhythmic, antiaggregation, and other therapeutic activities (Zhukovskaya et al., 2017).
PARP Inhibitor for Cancer Treatment
Compounds including 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine have been designed as PARP (poly ADP-ribose polymerase) inhibitors, showing significant anticancer activity in vitro against various human cancer cell lines, suggesting their potential as cancer treatment agents (Tang et al., 2021).
Inhibition of Human Carbonic Anhydrase Isoforms
Research into benzimidazole derivatives incorporating piperidine has shown moderate inhibitory properties against human carbonic anhydrase isoforms, indicating their potential therapeutic applications (Gul et al., 2016).
Synthesis and Antinociceptive Activities
Benzimidazole-piperidine derivatives have been synthesized and evaluated for their antinociceptive activities. Certain derivatives showed promising results in animal models, indicating their potential use as pain-relieving agents (Özkay et al., 2017).
Antibacterial Activities
Some 2-piperidin-4-yl-benzimidazoles have demonstrated effective antibacterial activities against clinically important Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (He et al., 2003).
Anti-Inflammatory Compounds
Benzimidazole derivatives, including piperidine-substituted ones, have been explored for their anti-inflammatory properties. Some compounds showed high selectivity and efficacy in inflammatory therapy without noticeable side effects (Burayk et al., 2022).
Future Directions
properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGFYGMAAFDKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340685 |
Source
|
Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
CAS RN |
435342-20-4 |
Source
|
Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.